

Application Note: Quantitative Analysis of (1-(Morpholinomethyl)cyclobutyl)methanol

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Compound of Interest

Compound Name: (1-(Morpholinomethyl)cyclobutyl)methanol

Cat. No.: B15364996

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Executive Summary & Molecule Profile

Target Molecule: **(1-(Morpholinomethyl)cyclobutyl)methanol** CAS: 1235456-XX-X (Generic Placeholder for Structural Class) Molecular Formula: C₁₀H₁₉NO₂ | MW: 185.26 g/mol

This guide addresses the quantification of **(1-(Morpholinomethyl)cyclobutyl)methanol**, a critical building block and potential impurity in the synthesis of fragment-based drug candidates.

The Analytical Challenge

This molecule presents a "perfect storm" of analytical difficulties:

- **Lack of Chromophore:** The absence of aromatic rings renders standard UV-Vis detection (254 nm) impossible. Low-UV detection (200-210 nm) is non-specific and prone to solvent interference.

- Physicochemical Duality: It contains a basic morpholine nitrogen (pKa ~8.[1]3) and a polar primary hydroxyl group, yet the cyclobutyl ring adds steric bulk.[1]
- Retention Issues: On standard C18 columns, the polar amino-alcohol functionality often leads to elution in the void volume or severe peak tailing due to silanol interactions.[1]

Recommended Strategy

- Primary Method (Trace/Bioanalysis): UHPLC-MS/MS in HILIC mode.[2]
- Secondary Method (QC/Purity): HPLC-CAD (Charged Aerosol Detection).[3]
- Alternative Method: GC-MS (Requires Silylation).

Method A: UHPLC-MS/MS (HILIC Mode)

The Gold Standard for Sensitivity and Specificity

Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP) chromatography. In RP, the basic nitrogen requires high pH or ion-pairing agents to retain, which suppresses MS ionization.[1] HILIC retains the polar amine via an aqueous water layer on the stationary phase, allowing the use of high-organic mobile phases that enhance ESI+ desolvation efficiency by 10-50x.

Experimental Protocol

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
[1]

Parameter	Specification
Column	Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 μ m)
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.5 (adj.[1] with Formic Acid)
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	0.4 mL/min
Column Temp	40°C
Injection Vol	2-5 μ L

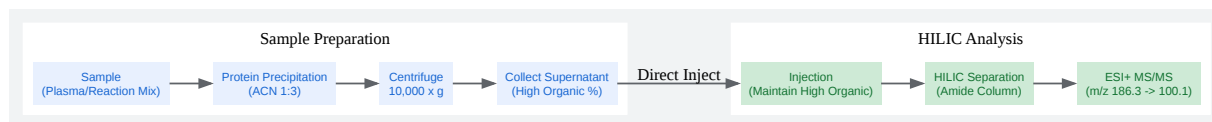
Gradient Program:

- 0.0 min: 95% B (Equilibration is critical in HILIC)
- 1.0 min: 95% B
- 5.0 min: 60% B
- 6.0 min: 60% B
- 6.1 min: 95% B
- 10.0 min: 95% B (Re-equilibration)

MS/MS Transitions (ESI+):

- Precursor (M+H): 186.3 m/z
- Quantifier Product: 100.1 m/z (Morpholinomethyl cation cleavage)
- Qualifier Product: 88.1 m/z (Morpholine ring fragment)
- Internal Standard: Morpholine-d8 (or structural analog).[2]

Workflow Diagram



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Caption: HILIC-MS/MS workflow emphasizing high-organic sample diluent to prevent peak distortion.

Method B: HPLC-CAD (Charged Aerosol Detection)

The Universal Solution for QC and Purity Profiling

Rationale

For manufacturing QC where MS is too costly or complex, Charged Aerosol Detection (CAD) is the preferred alternative.^[1] Unlike UV, CAD response is independent of chemical structure, depending only on the mass of the non-volatile analyte.^{[1][4]} It offers near-universal detection for this non-chromophoric alcohol.^[1]

Experimental Protocol

Instrumentation: HPLC with Thermo Corona Veo or similar CAD.

Parameter	Specification
Column	Agilent Poroshell HPH-C18 (High pH stable)
Mobile Phase A	10 mM Ammonium Bicarbonate (pH 9.0)
Mobile Phase B	Acetonitrile
Detector	CAD (Evap Temp: 35°C, Power Function: 1.[1]0)
Linearity	Quadratic (typical for CAD) or Linear over narrow range

Critical Note: The high pH (9.0) ensures the morpholine nitrogen (pKa ~8.3) is deprotonated (neutral), increasing retention on C18 and improving peak shape without ion-pairing reagents (which are incompatible with CAD).

Method C: GC-MS (Derivatization Required)

Alternative for Volatile Impurity Profiling

Rationale

Direct GC analysis is poor due to the polarity of the hydroxyl and amine groups, leading to adsorption in the inlet. Silylation is required to cap the hydroxyl group. WARNING: Do not use nitrosation (sodium nitrite) derivatization. While common for morpholine, it generates N-nitrosomorpholine, a potent carcinogen.[1]

Derivatization Protocol (Silylation)[5]

- Dry: Evaporate sample to complete dryness under Nitrogen.
- Reagent: Add 50 μ L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
- Solvent: Add 50 μ L Anhydrous Pyridine.
- Reaction: Incubate at 70°C for 30 minutes.
- Analysis: Inject 1 μ L into GC-MS (Split 1:20).

Target Derivative: TMS-ether of **(1-(Morpholinomethyl)cyclobutyl)methanol** (m/z shift: +72 Da).

Validation Framework (ICH M10/Q2)

To ensure "Trustworthiness" and regulatory compliance, the chosen method must be validated against these criteria:

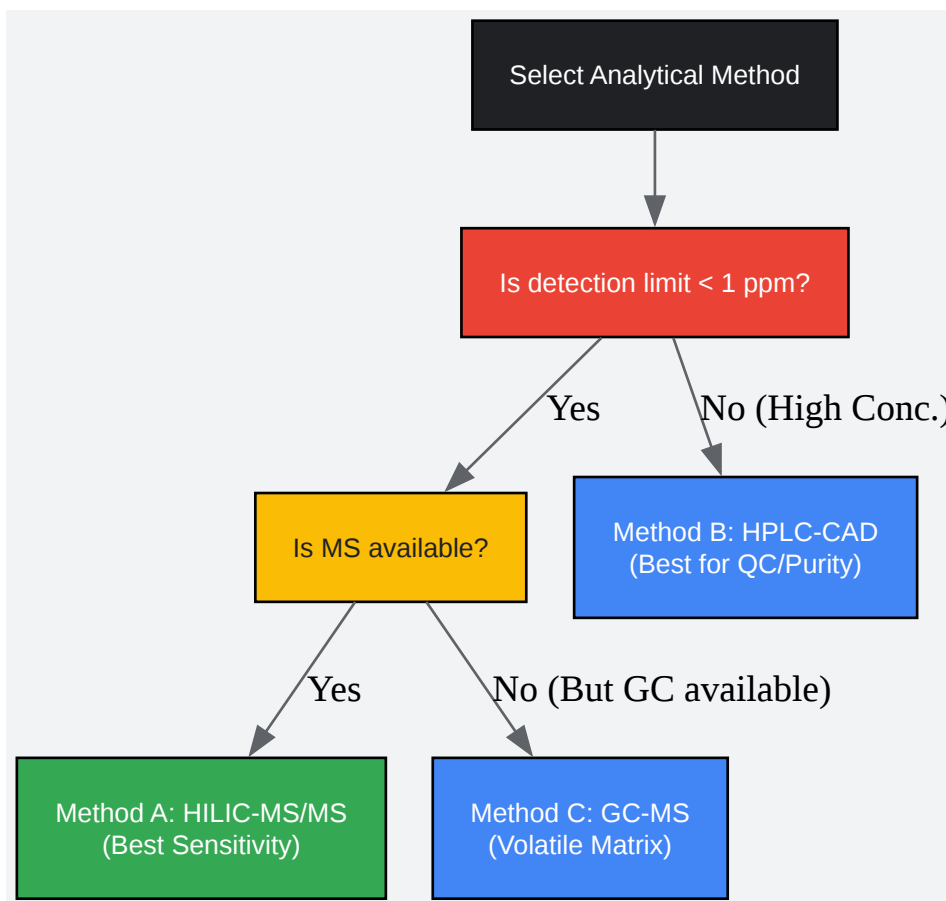
Validation Parameter	Acceptance Criteria (Bioanalytical - ICH M10)	Acceptance Criteria (QC - ICH Q2)
Selectivity	No interference >20% of LLOQ in blank matrix	Resolution > 1.5 from nearest peak
Accuracy	Mean conc. within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)	98.0% - 102.0% recovery
Precision	CV $\leq 15\%$ ($\leq 20\%$ at LLOQ)	RSD $\leq 1.0\%$ (System Precision)
Matrix Effect	IS-normalized Matrix Factor (MF) CV $\leq 15\%$	N/A (usually)
Carryover	Blank signal $\leq 20\%$ of LLOQ	N/A

Self-Validating System Suitability Test (SST)

Before every run, inject a standard at the mid-point concentration. The system is "Go" only if:

- Retention Time: ± 0.1 min of reference.
- Tailing Factor: < 1.5 (Critical for basic amines).
- Signal-to-Noise: $> 100:1$.[\[1\]](#)

Decision Matrix & Troubleshooting



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Caption: Decision tree for selecting the optimal analytical technique based on sensitivity needs.

References

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